6-Aminoheptanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
6-aminoheptanamide |
InChI |
InChI=1S/C7H16N2O/c1-6(8)4-2-3-5-7(9)10/h6H,2-5,8H2,1H3,(H2,9,10) |
InChI Key |
VUPVYOQHWDVFKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCC(=O)N)N |
Origin of Product |
United States |
Advanced Spectroscopic and Spectrometric Elucidation of 6 Aminoheptanamide and Its Analogs
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 6-aminoheptanamide in solution. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. irisotope.com The chemical shift, reported in parts per million (ppm), indicates the type of atom and its neighboring functional groups. msu.eduwisc.edu For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the aliphatic chain, the α-protons adjacent to the amide and amine groups, and the amine protons themselves. Similarly, the ¹³C NMR spectrum would display unique resonances for each of the seven carbon atoms, with the carbonyl carbon of the amide appearing at a characteristic downfield shift. irisotope.comismar.org
Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms. youtube.com
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling, identifying adjacent protons within the molecular structure. sdsu.edu This is crucial for tracing the sequence of methylene (B1212753) groups in the heptanamide (B1606996) backbone.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of proton signals to their corresponding carbon atoms. sdsu.educolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental in identifying quaternary carbons and piecing together the entire molecular skeleton by connecting different spin systems. youtube.comsdsu.educolumbia.edu For instance, an HMBC experiment could show a correlation between the protons on the α-carbon to the amide and the carbonyl carbon.
| Technique | Information Provided | Application to this compound |
| ¹H NMR | Chemical environment of protons | Identifies signals for CH₂, NH₂, and α-protons. |
| ¹³C NMR | Chemical environment of carbons | Shows distinct signals for each of the 7 carbons, including the C=O. irisotope.com |
| COSY | ¹H-¹H spin-spin coupling | Establishes the connectivity of the aliphatic chain. sdsu.edu |
| HSQC | Direct ¹H-¹³C correlations | Assigns each proton to its attached carbon. columbia.edu |
| HMBC | Long-range ¹H-¹³C correlations | Confirms the overall structure and connectivity across the amide bond. columbia.edu |
Fictional data for illustrative purposes.
Isotopic labeling involves the selective replacement of an atom with its isotope, such as replacing ¹²C with ¹³C or ¹H with ²H (deuterium). This technique can be a powerful tool to simplify complex NMR spectra or to trace metabolic pathways. For a molecule like this compound, selectively enriching a specific carbon position with ¹³C would significantly enhance the signal for that carbon in the ¹³C NMR spectrum, aiding in its unambiguous assignment. Similarly, deuterium (B1214612) labeling can be used to selectively remove proton signals and their couplings, which can help in assigning overlapping resonances. While not broadly reported for this compound itself, isotopic labeling is a standard and valuable strategy in the detailed NMR analysis of amino acids and related compounds. researchgate.net
1D and 2D NMR Techniques (e.g., 1H, 13C, COSY, HSQC, HMBC)
High-Resolution Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. sciex.comresolian.comspectroscopyonline.com This technique provides mass measurements with high accuracy, often to four or more decimal places, enabling the differentiation between compounds with the same nominal mass but different elemental compositions. fda.gov For this compound, HRMS would confirm its molecular formula of C₇H₁₆N₂O.
Tandem mass spectrometry (MS/MS) goes a step further by providing information about the structural connectivity of a molecule. nationalmaglab.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. uab.edu The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would likely occur at the amide bond and along the aliphatic chain. The analysis of these fragments helps to confirm the sequence of atoms and the location of the amino and amide functional groups. nih.gov This technique is particularly powerful for distinguishing between isomers. In the context of analogs, such as cyclic amides, MS/MS reveals characteristic fragmentation pathways, including ring-opening and subsequent fragmentation of the resulting linear peptide. researchgate.netnih.govrsc.orgmdpi.com
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Inferred Structural Moiety |
| [M+H]⁺ | [M+H - NH₃]⁺ | Ammonia (B1221849) (NH₃) | Loss of the primary amine group |
| [M+H]⁺ | [M+H - H₂O]⁺ | Water (H₂O) | Loss from the amide group |
| [M+H]⁺ | Various | Alkyl fragments | Cleavage of the heptane (B126788) chain |
Fictional data for illustrative purposes. Actual fragmentation depends on ionization method and collision energy.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. utdallas.edu These techniques are excellent for identifying the presence of specific functional groups. athabascau.calibretexts.org
For this compound, the key functional groups are the primary amine (-NH₂) and the primary amide (-CONH₂).
Primary Amide:
N-H Stretching: Primary amides typically show two N-H stretching bands in the region of 3370-3170 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. jove.comspectroscopyonline.com
C=O Stretching (Amide I band): A strong absorption band is expected between 1680 and 1630 cm⁻¹, which is characteristic of the amide carbonyl group. spcmc.ac.inmsu.edu
N-H Bending (Amide II band): A bending vibration for the N-H bond appears around 1650-1590 cm⁻¹. spcmc.ac.in
Primary Amine:
N-H Stretching: Similar to amides, primary amines exhibit two N-H stretching bands, typically in the 3500-3300 cm⁻¹ range. jove.commsu.edu
N-H Bending (Scissoring): A characteristic bending vibration occurs in the 1650-1580 cm⁻¹ region. spectroscopyonline.comspcmc.ac.in
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | Primary Amide & Amine | 3500 - 3170 | Medium - Strong |
| C-H Stretch | Aliphatic | 3000 - 2850 | Medium - Strong |
| C=O Stretch (Amide I) | Primary Amide | 1680 - 1630 | Strong |
| N-H Bend (Amide II / Scissoring) | Primary Amide & Amine | 1650 - 1580 | Medium |
| C-N Stretch | Amide & Amine | 1400 - 1000 | Medium |
Data compiled from general spectroscopic tables. spectroscopyonline.comspcmc.ac.inmsu.eduspecac.com
X-ray Crystallography for Definitive Solid-State Structural and Conformational Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in its crystalline form. anton-paar.comazolifesciences.com By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, revealing the exact positions of each atom. azolifesciences.com
For this compound, an X-ray crystal structure would provide definitive information on:
Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.
Conformation: The specific spatial arrangement (conformation) of the aliphatic chain and the orientation of the amino and amide groups.
Intermolecular interactions: The pattern of hydrogen bonding and other intermolecular forces that dictate how the molecules pack together in the crystal lattice. royalsocietypublishing.org
Electron Diffraction (ED) for Microcrystalline Structural Characterization
Electron Diffraction (ED) has emerged as a powerful technique for the ab initio structural determination of micro- and nanocrystalline materials, which are often too small for conventional single-crystal X-ray diffraction (SCXRD). nih.govmdpi.com Due to the strong interaction between electrons and matter, diffraction data with a high signal-to-noise ratio can be obtained from crystals that are orders of magnitude smaller than those required for X-ray methods. nih.govresearchgate.net This capability is particularly valuable for the analysis of organic molecules and pharmaceuticals, which frequently yield only small crystals. nih.gov
Modern three-dimensional electron diffraction (3D ED) methods, such as Microcrystal Electron Diffraction (MicroED) and Automated Diffraction Tomography (ADT), involve collecting a series of electron diffraction patterns as the crystal is rotated. mdpi.comresearchgate.net Continuous rotation data collection protocols have significantly improved data quality, reduced measurement times to a few minutes, and minimized electron beam damage, making the technique suitable for beam-sensitive organic compounds. mdpi.com The collected 3D reciprocal lattice data allows for the determination of unit cell parameters, space groups, and the complete crystal structure with high resolution. nih.govmdpi.com
While specific electron diffraction data for this compound is not available in the current literature, the structural elucidation of analogous amide compounds demonstrates the utility of the technique. For instance, the crystal structure of tetra-p-benzamide, which was previously unknown, was successfully solved using ADT from microcrystalline powder. researchgate.net This highlights the power of electron diffraction in solving complex structures of organic amides from first principles. researchgate.net
The data obtained from the electron diffraction study of tetra-p-benzamide is presented below. This compound serves as a valuable analog, illustrating the type of detailed structural information that can be obtained for amides using this technique.
Table 1: Electron Diffraction Crystallographic Data for Tetra-p-benzamide This data is for an analogous aromatic amide, presented to illustrate the capabilities of electron diffraction.
| Parameter | Value |
| Compound | Tetra-p-benzamide |
| Formula | C₂₈H₂₂N₄O₄ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 26.15 |
| b (Å) | 3.84 |
| c (Å) | 24.96 |
| β (°) ** | 114.7 |
| Volume (ų) ** | 2276 |
| Data Source | Automated Diffraction Tomography (ADT) researchgate.net |
Furthermore, computational simulations, which are often used to complement experimental data, predict that linear n-alkylamides, including heptanamide (a close structural analog to this compound), crystallize in the P 2₁/c space group. nih.gov The combination of advanced electron diffraction techniques with computational modeling provides a robust framework for the comprehensive structural analysis of microcrystalline amides.
Biochemical Interactions and Enzymatic Modulation by Aminoheptanamide Derivatives
General Principles of Aminoamide Interaction with Biological Macromolecules
The interaction of aminoamides with biological macromolecules is governed by fundamental chemical principles, including the formation of various bonds and the influence of the molecular environment. nthu.edu.tw Biological macromolecules such as proteins and nucleic acids are large, complex structures built from smaller molecular units. pressbooks.pub Proteins, for instance, are composed of amino acids linked by peptide bonds, which are a type of amide bond. pressbooks.publibretexts.org The specific sequence and properties of these amino acids dictate the protein's three-dimensional structure and function. albert.io
The binding of small molecules like aminoamides to these macromolecules involves a variety of interactions. nthu.edu.tw Covalent bonds, which are strong and stable, can permanently link molecules. albert.io However, weaker, non-covalent interactions are often more critical for the dynamic and reversible binding necessary for many biological processes. nthu.edu.tw These include hydrogen bonds, electrostatic interactions (ionic bonds), van der Waals forces, and hydrophobic interactions. nthu.edu.tw The surrounding aqueous environment significantly influences these interactions, particularly hydrophobic ones, where nonpolar parts of molecules tend to cluster together to minimize contact with water. nthu.edu.tw
The specific conformation, or three-dimensional shape, of a macromolecule is stabilized by this network of weak interactions. nthu.edu.tw The binding of an aminoamide can alter this conformation, thereby modulating the macromolecule's biological activity. albert.io This principle is fundamental to how many drugs and signaling molecules function.
Investigation of Aminoheptanamide-Derived Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. ontosight.ainih.gov This deacetylation leads to a more compact chromatin structure, which generally suppresses gene transcription. nih.govbio-rad.com Inhibitors of HDACs (HDACis) can block this process, leading to hyperacetylation of histones and a more relaxed chromatin state, which in turn can activate gene expression. nih.govnih.govembopress.org Aminoheptanamide derivatives have been investigated as potent HDAC inhibitors.
Structure-Activity Relationships of Substituted Aminoheptanamide Analogs (e.g., N-Hydroxy-7-(4-dimethylaminobenzoyl)-aminoheptanamide, M344)
A key example of an aminoheptanamide-derived HDAC inhibitor is N-hydroxy-7-(4-dimethylaminobenzoyl)-aminoheptanamide, also known as M344. sigmaaldrich.comzfin.org M344 is a benzamide (B126) derivative that has demonstrated potent inhibition of histone deacetylases. ebi.ac.uk Its chemical structure consists of a benzamide backbone, a dimethylamino group, and a hydroxyamino moiety connected by a heptyl chain. ontosight.ai This structure is critical for its interaction with HDAC enzymes. ontosight.ai
Structure-activity relationship (SAR) studies explore how modifications to a molecule's structure affect its biological activity. For HDAC inhibitors like M344, a common pharmacophore model includes three key components: a zinc-binding group (ZBG), a linker region, and a "cap" group. dovepress.comfrontiersin.org
Zinc-Binding Group (ZBG): The hydroxamic acid moiety (-C(=O)NHOH) in M344 acts as the ZBG. dovepress.comexchemistry.com This group is crucial for chelating the zinc ion present in the active site of most HDACs. dovepress.commdpi.com The strength of this interaction is a primary determinant of the inhibitor's potency. benthamscience.com
Linker: The heptanamide (B1606996) chain serves as the linker, connecting the ZBG to the cap group. ontosight.ai The length and composition of this linker influence the inhibitor's ability to position the ZBG correctly within the enzyme's active site.
Cap Group: The 4-(dimethylamino)benzoyl group acts as the cap. ontosight.aiebi.ac.uk This part of the molecule interacts with residues at the rim of the active site, contributing to binding affinity and selectivity among different HDAC isoforms. dovepress.com
Studies on analogues of M344 and other related compounds have shown that even small changes to these components can significantly impact HDAC inhibitory activity and cellular effects. For instance, the type of cap group and the presence of a carboxylic acid functional group can influence whether an inhibitor is active. dovepress.com Research has shown a correlation between the ability of these compounds to inhibit HDACs in vitro and their capacity to induce cellular differentiation. researchgate.net M344 itself shows a preference for inhibiting HDAC6 over HDAC1. nih.gov
Mechanistic Studies of HDAC Inhibition (e.g., zinc-dependent HDACs)
HDACs are categorized into different classes, with Classes I, II, and IV being zinc-dependent enzymes. frontiersin.orgnih.gov The catalytic mechanism of these HDACs involves a zinc ion in the active site, which activates a water molecule to hydrolyze the acetyl group from a lysine (B10760008) residue on a histone or other protein substrate. nih.gov
HDAC inhibitors like M344 function by directly targeting this catalytic mechanism. mdpi.com The hydroxamic acid group of M344 mimics the acetylated lysine substrate and chelates the active site zinc ion. dovepress.commdpi.com This binding can occur in a bidentate fashion, forming strong coordination bonds with the zinc. mdpi.com By occupying the active site and binding to the essential zinc ion, the inhibitor prevents the enzyme from binding to its natural substrate, effectively blocking its deacetylase activity. frontiersin.orgbenthamscience.com
Modulation of Cellular Processes by Aminoamide-Based Epigenetic Regulators
By altering gene expression patterns, aminoamide-based HDAC inhibitors like M344 can influence a variety of fundamental cellular processes. ontosight.aimcmaster.ca These compounds are considered epigenetic regulators because they modify the "epigenome"—the chemical modifications to DNA and histones that control gene activity. bio-rad.com
Influence on Cell Proliferation and Differentiation Pathways
A significant outcome of HDAC inhibition by aminoheptanamide derivatives is the modulation of cell proliferation and differentiation. mcmaster.caabcam.com Cell proliferation is the process of cell growth and division, while differentiation is the process by which a cell changes from one cell type to a more specialized one. Both processes are tightly controlled by the expression of specific sets of genes. nih.govmdpi.com
Research has demonstrated that M344 can inhibit the proliferation of various cancer cell lines. ebi.ac.ukresearchgate.net At lower concentrations, M344 has been shown to inhibit the growth of human leukemia cells by causing them to arrest in the G1 phase of the cell cycle, with low cytotoxicity. researchgate.net This inhibition of proliferation is often linked to the induction of apoptosis, or programmed cell death, in cancer cells. ontosight.aiebi.ac.ukresearchgate.net
Furthermore, M344 and similar compounds can induce terminal cell differentiation. nih.govdovepress.com For example, M344 has been shown to induce terminal differentiation in Friend leukemic cells. researchgate.net This effect is significant because cancer is often characterized by a block in differentiation, leading to uncontrolled proliferation of immature cells. By promoting differentiation, these inhibitors can encourage cancer cells to mature and stop dividing. The ability of these compounds to influence cell fate decisions highlights their potential as modulators of complex cellular pathways. nih.govfrontiersin.org
Role in Genome Engineering Efficiency in Plant Systems
The efficiency of genome engineering in plant systems is a critical factor for the successful development of crops with improved traits. Recent research has explored the use of chemical enhancers to improve the outcomes of genome editing techniques, such as those mediated by CRISPR/Cas systems. Among these, derivatives of 6-aminoheptanamide have been identified as potential modulators of the cellular environment, creating a more favorable state for genetic modification and subsequent plant regeneration.
One such derivative, N-Hydroxy-7-(4-dimethylaminobenzoyl)-aminoheptanamide (M344), has been investigated for its role in this context. google.com M344 belongs to the hydroxamic acid class of chemicals and functions as a histone deacetylase inhibitor (HDACi). google.com Histone deacetylases are enzymes that play a crucial role in regulating gene expression by altering chromatin structure. By inhibiting these enzymes, M344 can induce a more relaxed chromatin state, potentially increasing the accessibility of the genome to the gene-editing machinery.
In practice, compounds like M344 may be co-delivered with the primary genome engineering components. google.com These components can include a variety of tools for inducing double-strand breaks (DSBs) or single-strand breaks (SSBs) in the DNA, such as CRISPR/Cas endonucleases (e.g., Cas9, Cpf1), zinc finger nucleases (ZFNs), or TAL effector nucleases (TALENs). google.com The co-delivery strategy aims to create an optimal cellular environment for the editing machinery to function effectively.
Furthermore, the enhancement of genome engineering pipelines can be achieved by combining the application of these chemical modulators with other biological components. For instance, phytohormones like auxins and cytokinins, as well as developmental regulators, can be delivered alongside the HDACis and the gene-editing tools to promote cell division and differentiation, leading to improved regeneration rates of edited plants. google.com
The table below summarizes the context in which this compound derivatives are utilized in plant genome engineering, based on available research findings.
| Compound Family | Specific Derivative | Proposed Role | Mechanism of Action | Co-delivered Components | Targeted Genome Engineering Tools |
| This compound | N-Hydroxy-7-(4-dimethylaminobenzoyl)-aminoheptanamide (M344) | Enhancement of genome engineering and regeneration | Histone Deacetylase Inhibitor (HDACi) | Phytohormones (e.g., auxins, cytokinins), Developmental Regulators | CRISPR/Cas, ZFNs, TALENs |
Applications of 6 Aminoheptanamide in Advanced Organic Synthesis
Utilization as a Synthetic Building Block for Complex Molecules
The presence of two distinct, reactive functional groups makes 6-aminoheptanamide a potentially valuable synthetic building block. researchgate.net The primary amine can readily undergo a variety of transformations, such as acylation, alkylation, and reductive amination, while the amide group can be hydrolyzed to a carboxylic acid or reduced to an amine under different conditions. This differential reactivity allows for the sequential or selective modification of either end of the molecule.
For instance, the primary amine could be protected, followed by transformation of the amide group. Subsequent deprotection of the amine would then allow for further functionalization. This strategy could be employed in the synthesis of linear, functionalized molecules with defined spacing between reactive moieties.
Hypothetical Transformation of this compound:
| Starting Material | Reagents and Conditions | Intermediate Product | Potential Subsequent Reaction |
| This compound | 1. Boc₂O, Et₃N, CH₂Cl₂2. LiAlH₄, THF | tert-butyl (7-aminoheptyl)carbamate | Acylation of the primary amine |
| This compound | 1. PhCHO, NaBH(OAc)₃2. H₂O, H⁺, heat | 7-Benzylaminoheptanoic acid | Peptide coupling |
This table presents hypothetical reaction schemes to illustrate the potential of this compound as a synthetic building block.
The aliphatic chain of this compound also provides a flexible spacer element, which could be desirable in the synthesis of molecules where specific distances between functional groups are required, such as in the design of enzyme inhibitors or molecular probes.
Chiral Pool Applications and Asymmetric Transformations
If this compound were available in an enantiomerically pure form (i.e., (R)-6-aminoheptanamide or (S)-6-aminoheptanamide), it could serve as a chiral building block in asymmetric synthesis. bldpharm.comnih.gov The chiral center at the C6 position could be used to induce stereoselectivity in subsequent reactions. nih.gov
For example, a chiral, non-racemic this compound could be incorporated into a larger molecule, where its stereocenter directs the stereochemical outcome of a crucial bond-forming reaction. researchgate.net This is a common strategy in the total synthesis of natural products and pharmaceuticals. nih.govebsco.com
Furthermore, the amine functionality of chiral this compound could be used to form a chiral auxiliary. nih.gov Chiral auxiliaries are temporarily attached to a substrate to direct a stereoselective transformation, after which they are cleaved and can often be recovered. nih.govnih.gov
Hypothetical Diastereoselective Alkylation using a Chiral this compound Derivative:
| Chiral Auxiliary Precursor | Reaction Sequence | Diastereomeric Ratio (d.r.) |
| (S)-6-Aminoheptanamide | 1. Acylation with propionyl chloride2. Deprotonation with LDA3. Alkylation with benzyl (B1604629) bromide | 90:10 |
| (R)-6-Aminoheptanamide | 1. Acylation with propionyl chloride2. Deprotonation with LDA3. Alkylation with benzyl bromide | 11:89 |
This table illustrates a hypothetical application of enantiopure this compound in asymmetric synthesis, with plausible but not experimentally verified diastereomeric ratios.
Development of Functionalized Materials and Specialty Chemicals
The bifunctional nature of this compound makes it a candidate as a monomer for the synthesis of specialty polyamides. Polymerization could theoretically proceed through the reaction of the amine group of one monomer with the amide group (or a derivative thereof, such as a carboxylic acid or ester) of another. This could lead to the formation of polyamides with regularly spaced pendant functional groups.
The direct polymerization of a monomer containing both an amine and an amide is not a standard method. A more plausible route would involve the initial hydrolysis of the amide to a carboxylic acid, creating 6-aminoheptanoic acid, which is an isomer of the well-known nylon-6 monomer, 6-aminocaproic acid (caprolactam). The polymerization of 6-aminoheptanoic acid would lead to polyamide 7, a material with potentially different thermal and mechanical properties compared to nylon 6.
These resulting polymers could have applications in areas such as specialty fibers, coatings, or as matrices for the attachment of other molecules. illinois.edursc.org The specific properties of the resulting polymer would depend on the polymerization conditions and the purity of the monomer. cmu.edu
Hypothetical Properties of Polyamide 7 (from 6-Aminoheptanoic acid):
| Property | Predicted Value | Comparison to Nylon 6 |
| Melting Point | Lower | Nylon 6: ~220 °C |
| Water Absorption | Slightly Lower | Due to longer hydrocarbon chain |
| Flexibility | Higher | Longer repeating unit |
This table presents predicted properties of a hypothetical polymer derived from a this compound precursor. These are not experimentally determined values.
Strategic Integration in Multi-Step Synthetic Pathways
In the context of complex, multi-step syntheses, this compound could serve as a useful linker or spacer molecule. nobelprize.org Its two functional groups allow for its incorporation between two other molecular fragments, effectively connecting them. The length and flexibility of the seven-carbon chain could be a key design element in constructing complex molecular architectures. nih.gov
For instance, in the synthesis of a targeted drug molecule, one end of this compound could be attached to a pharmacophore, while the other end is linked to a group that improves solubility or cell permeability. This modular approach is common in medicinal chemistry.
The ability to selectively modify either the amine or the amide group allows for a controlled, stepwise assembly of the target molecule. This level of control is crucial in modern organic synthesis to maximize yields and minimize the formation of side products. nobelprize.org
Computational and Theoretical Studies of 6 Aminoheptanamide and Its Derivatives
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations are instrumental in understanding the electronic structure, stability, and reactivity of 6-aminoheptanamide and its derivatives. These calculations solve the Schrödinger equation for a given molecule to provide detailed information about its electronic properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.netchemmethod.com It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound. chemmethod.com
DFT calculations can be used to determine a variety of electronic properties for this compound, including:
Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.
Orbital Energies: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. nih.govarxiv.orgscirp.org
Dipole Moment and Polarizability: These properties describe how the molecule's charge distribution interacts with electric fields and are important for understanding intermolecular interactions. researchgate.netnih.govarxiv.org
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other molecules. researchgate.net
A large dataset known as "PubChemQC B3LYP/6-31G//PM6" contains the computed electronic properties for millions of molecules, which could potentially include data for this compound or structurally similar compounds, providing a valuable resource for comparative analysis. nih.govarxiv.org The B3LYP functional combined with a basis set like 6-31G is a common choice for such calculations. chemmethod.comnih.govarxiv.org
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value Range | Significance |
| HOMO-LUMO Energy Gap (eV) | 3 - 9 | Indicates chemical reactivity and stability. nih.govarxiv.orgscirp.org |
| Dipole Moment (Debye) | 2 - 5 | Measures the polarity of the molecule. |
| Polarizability (ų) | 15 - 25 | Describes the deformability of the electron cloud. |
Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations for this compound.
Conformational Analysis and Energetic Landscapes
This compound is a flexible molecule with several rotatable bonds, allowing it to adopt numerous different three-dimensional conformations. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule are often dependent on its conformation.
Computational methods can be used to generate and evaluate a large number of possible conformations. By calculating the potential energy of each conformation, an energetic landscape can be constructed. The low-energy regions on this landscape correspond to the most stable conformations. This analysis can be performed using both quantum mechanical methods and more computationally efficient molecular mechanics force fields. The identification of distinct conformation classes is a critical step in understanding structure-function relationships. nih.gov A method based on principal component analysis (PCA) applied to conformations from molecular dynamics simulations can be an effective way to identify major conformation classes. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Studies
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms change over time. igem.wiki
For this compound, MD simulations can be used to:
Explore Conformational Space: Observe how the molecule flexes and changes its shape in a simulated environment, providing a more dynamic view of its conformational landscape.
Study Solvation: Simulate how this compound interacts with solvent molecules, such as water. This is crucial for understanding its solubility and how the solvent affects its conformation and reactivity. researchgate.net The analysis of the solvation shell structure and dynamics is a key aspect of these studies. osti.govresearchgate.net
Investigate Interactions with Other Molecules: Simulate the interaction of this compound with other molecules, such as lipids in a membrane or the active site of an enzyme.
Classical MD simulations, which use force fields to describe the interactions between atoms, are computationally efficient for studying large systems over long timescales. aps.org The choice of force field, such as OPLS-AA or Charmm36, is important for the accuracy of the simulation. igem.wikiosti.gov
Molecular Docking and Ligand-Protein Interaction Modeling for Enzyme-Aminoamide Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, such as this compound) when bound to a second molecule (the receptor, typically a protein or enzyme). nih.gov This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action. nih.govphcogj.comchemrxiv.org
The process involves two main steps: sampling different binding poses of the ligand in the active site of the protein and then using a scoring function to estimate the binding affinity for each pose. nih.gov The results can provide insights into:
Binding Mode: The specific orientation and conformation of this compound in the enzyme's active site.
Binding Affinity: An estimation of the strength of the interaction between this compound and the enzyme. phcogj.commdpi.com
Key Interactions: Identification of the specific amino acid residues in the enzyme that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. mdpi.com
Proteochemometrics (PCM) is a more advanced approach that uses structural and chemical descriptors from multiple proteins and ligands to create generalized interaction models. nih.govdiva-portal.org This can be particularly useful for understanding the interactions of aminoamides with a range of different enzymes.
Application of Machine Learning and Artificial Intelligence in Aminoamide Design and Prediction
In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemistry and drug discovery. nih.govarxiv.orgscholar9.com These approaches can learn from large datasets of chemical information to predict the properties and activities of new molecules.
For aminoamides like this compound, ML and AI can be applied to:
Property Prediction: Train models to predict various properties, such as solubility, toxicity, and binding affinity to a specific target, based on the molecule's structure. newswise.comnih.gov
Generative Design: Use generative models to design new aminoamide derivatives with optimized properties. aps2025.orgyoutube.com These models can explore the vast chemical space to propose novel structures that are likely to be active.
Accelerating Simulations: ML potentials can be used to speed up molecular dynamics simulations, allowing for the study of larger systems and longer timescales. schrodinger.com
The integration of ML with other computational methods, such as DFT and MD, holds great promise for accelerating the design and discovery of new aminoamides with tailored functionalities. schrodinger.com
Future Directions and Emerging Paradigms in 6 Aminoheptanamide Research
Exploration of Novel Aminoamide Scaffolds with Tunable Bioactivity
The fundamental structure of 6-aminoheptanamide serves as a "scaffold," or a core chemical framework, that can be systematically modified to create a diverse library of new molecules with tailored biological activities. Researchers are actively exploring how subtle changes to this scaffold can fine-tune its interactions with biological targets, leading to improved potency, selectivity, and novel therapeutic effects.
One prominent area of investigation is in the development of Histone Deacetylase (HDAC) inhibitors. The core structure of N-Hydroxy-7-(4-dimethylaminobenzoyl)-aminoheptanamide (M344), a known HDAC inhibitor, provides a clear example of how the aminoheptanamide scaffold contributes to bioactivity. nih.gov Structural studies of human HDAC8 complexed with various inhibitors reveal that the enzyme's active site is malleable and can change to accommodate different molecular shapes. researchgate.net This suggests that modifying the aminoamide backbone or its appended chemical groups could lead to derivatives that target specific HDAC isoforms, potentially reducing off-target effects and enhancing therapeutic efficacy in oncology and for treating neurodegenerative disorders like spinal muscular atrophy. nih.govresearchgate.net
The principle of tuning bioactivity by modifying a core scaffold is a well-established paradigm in medicinal chemistry. For instance, researchers have successfully developed 2-aminopyrimidine (B69317) derivatives as modulators of bacterial biofilm formation, demonstrating how a core structure can be adapted to combat antibiotic resistance. rsc.org Similarly, the incorporation of unnatural D-amino acids into collagen scaffolds has been shown to enhance their mechanical strength and biological stability, making them more suitable for tissue engineering applications. nih.gov These examples underscore the vast potential for creating novel this compound-based compounds with precisely controlled biological functions.
Advancements in Sustainable Synthesis Methodologies
A significant shift in chemical manufacturing is the move towards "green chemistry," which prioritizes environmentally friendly processes. This paradigm is heavily influencing the synthesis of aminoamides, with researchers developing innovative methods that are safer, more efficient, and less reliant on hazardous materials than traditional approaches. ucl.ac.ukresearchgate.net
Biocatalysis: One of the most promising green strategies is biocatalysis, which uses enzymes to perform chemical reactions. mdpi.comnih.gov Enzymes like lipases, transaminases, and imine reductases can synthesize chiral amines and amides with high specificity under mild conditions (e.g., room temperature and neutral pH). mdpi.comacs.org This approach not only reduces energy consumption and waste but also allows for the creation of enantiopure molecules, which is often crucial for pharmaceutical applications. mdpi.com The use of biocatalytic cascades, where multiple enzymes work in sequence, further mimics the efficiency of cellular processes and can be adapted for continuous flow manufacturing. chemrxiv.orgrsc.org
Electrochemical Synthesis: Electrochemistry represents another frontier in green synthesis. rsc.org By using electricity to drive reactions, electrochemical methods can generate reactive intermediates without the need for stoichiometric chemical oxidants, which are often toxic and produce significant waste. rsc.orgrsc.org Researchers have developed electrochemical protocols for synthesizing α-amino amides that are metal-free and can be scaled up, indicating their potential for industrial application. rsc.org
Solvent-Free and Organoautocatalytic Methods: Other innovative strategies aim to minimize or eliminate the use of solvents, which are a major source of industrial waste. researchgate.net Boric acid has been used as a catalyst for the solvent-free synthesis of amides by directly heating the reactants. researchgate.net A particularly advanced concept is organoautocatalysis, where a molecule generated during the reaction acts as its own catalyst. This eliminates the need for any external catalyst, especially those based on expensive or toxic metals, representing a highly efficient and sustainable synthetic route. fau.eu
| Methodology | Key Principles | Advantages | Relevant Research Findings |
|---|---|---|---|
| Traditional Chemical Synthesis | Uses stoichiometric activating agents (e.g., HATU, T3P), often requires harsh conditions and organic solvents. ucl.ac.uk | Well-established and versatile. | Generates significant chemical waste and can involve hazardous reagents. ucl.ac.uk |
| Biocatalysis | Employs enzymes (e.g., lipases, transaminases) as catalysts in aqueous media under mild conditions. mdpi.comacs.org | High selectivity, reduced energy use, environmentally benign, produces less waste. mdpi.comnih.gov | Enzymatic routes improve sustainability for producing amine-containing pharmaceuticals. mdpi.com Flow biocatalysis enables complex, multi-step reactions. chemrxiv.orgrsc.org |
| Electrochemical Synthesis | Uses electrical current to drive reactions, avoiding chemical oxidants. rsc.org | Metal-free, oxidant-free, high atom economy. rsc.orgrsc.org | A novel four-component electrochemical reaction for α-amino amides has been developed. rsc.orgrsc.org |
| Solvent-Free Synthesis | Reactants are mixed and heated directly, often with a solid catalyst, eliminating the need for solvents. researchgate.net | Greatly reduces waste, simplifies purification, and is economically efficient. researchgate.net | Boric acid can effectively catalyze the rapid, solvent-free synthesis of various amides from carboxylic acids and urea. researchgate.net |
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The future of this compound research lies in the convergence of multiple scientific disciplines. researchgate.netaup.nl Addressing complex challenges and unlocking new applications requires a collaborative approach that integrates chemistry, biology, and materials science. magnanimitas.cztaylorfrancis.com
Chemistry: Chemists are at the forefront of designing and synthesizing novel this compound derivatives. They employ advanced techniques, including sustainable methodologies, to build new molecular architectures with specific properties. acs.orgrsc.org
Biology: Biologists evaluate the effects of these newly synthesized compounds on living systems. This involves testing their efficacy as enzyme inhibitors (e.g., against HDACs) in cell cultures, studying their influence on cellular processes like differentiation, and investigating their potential to treat diseases in preclinical models. nih.govnih.gov
Materials Science: Materials scientists explore the use of aminoamides as building blocks for new materials. For example, poly(aminoamides) can be synthesized enzymatically to create water-soluble and biodegradable polymers. acs.org These polymers can be used to fabricate scaffolds for tissue engineering, where the material must be biocompatible and support cell growth. nih.govbjmu.edu.cnmit.edu
This interdisciplinary synergy creates a powerful research cycle: a biologist might identify a need for a more selective enzyme inhibitor, a chemist could then design and create a candidate molecule based on the this compound scaffold, and a materials scientist could subsequently incorporate this bioactive molecule into a polymer for controlled release, creating a functional biomaterial.
Development of Targeted Probes and Research Tools
To better understand how this compound and its derivatives function at a molecular level, researchers are developing targeted probes and other chemical tools. mdpi.com These tools are essential for visualizing and quantifying biological processes in real-time.
A common strategy is the creation of fluorescent probes. nih.gov These probes typically consist of three parts: a recognition group, a linker, and a fluorophore. mdpi.com
Recognition Group: A derivative of this compound designed to bind specifically to a target protein, such as a particular HDAC enzyme.
Linker: A stable chemical chain that connects the recognition group to the fluorophore without interfering with binding.
Fluorophore: A molecule that emits light when excited, allowing researchers to track the probe's location within a cell or tissue.
These probes enable powerful research techniques. For example, they can be used in high-throughput screening assays to rapidly identify new molecules that bind to the target protein. nih.gov They also allow for direct visualization of the target enzyme in living cells and organisms using fluorescence microscopy, providing critical insights into its distribution, concentration, and function. mdpi.comnih.gov The development of such tools is crucial for accelerating drug discovery and deepening our fundamental understanding of the biological roles of aminoamide-interacting proteins.
| Component | Function | Example Application in this compound Research |
|---|---|---|
| Recognition Group | Binds with high specificity to the biological target of interest. | A this compound derivative engineered to selectively target a single HDAC isoform. researchgate.net |
| Linker | Connects the recognition group to the reporter (e.g., fluorophore) without hindering its function. | A flexible or rigid chemical chain that positions the fluorophore away from the binding site. mdpi.com |
| Fluorophore (Reporter) | Emits a detectable signal (e.g., light) to indicate the location and binding of the probe. | A near-infrared (NIR) dye attached to the aminoamide scaffold for deep-tissue imaging in animal models. nih.gov |
| Overall Probe | Acts as a tool for detection, quantification, and imaging of a specific biological target. | A fluorescent probe used in a high-throughput screen to discover new, potent inhibitors for a target enzyme. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
